Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-depth Technical Guide to 2-Methylhepta-1,5-diene: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-Methylhepta-1,5-diene, a non-conjugated diene of interest in synthetic organic chemistry. This document details its chemical identity, including CAS numbers for its isomeric forms, and presents its key physicochemical properties. In the absence of extensive literature on this specific molecule, this guide proposes plausible and detailed synthetic protocols based on established organometallic and olefination methodologies, namely the Grignard and Wittig reactions. A thorough analysis of its expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is provided to aid in its identification and characterization. While direct applications in drug development are not documented, this guide explores the potential of 2-Methylhepta-1,5-diene as a versatile building block in medicinal chemistry by drawing parallels with structurally related bioactive diene-containing molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
2-Methylhepta-1,5-diene is a hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol .[1][2][3] It exists as a mixture of cis and trans isomers, with specific CAS numbers assigned to the mixture and the (5E)-isomer.
| Identifier | Value | Source |
| IUPAC Name | 2-methylhepta-1,5-diene | [1] |
| Molecular Formula | C₈H₁₄ | [1][2][3] |
| Molecular Weight | 110.20 g/mol | [1][2][3] |
| CAS Number (cis- and trans- mixture) | 6766-54-7 | [2] |
| CAS Number ((5E)-isomer) | 41044-63-7 | [3] |
Table 1: Chemical Identifiers for 2-Methylhepta-1,5-diene
The physicochemical properties of 2-Methylhepta-1,5-diene are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 118 °C | |
| Flash Point | 14 °C | |
| Specific Gravity (20/20) | 0.74 | |
| XLogP3 | 3.3 | [2] |
Table 2: Physicochemical Properties of 2-Methylhepta-1,5-diene
Plausible Synthetic Routes
While specific literature detailing the synthesis of 2-Methylhepta-1,5-diene is scarce, its structure lends itself to formation via well-established carbon-carbon bond-forming reactions. This section outlines two plausible and detailed synthetic protocols, a Grignard reaction and a Wittig reaction, that are commonly employed for the synthesis of such molecules.
Synthesis via Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[4] For the synthesis of 2-Methylhepta-1,5-diene, a plausible route involves the reaction of isopropenylmagnesium bromide with 5-bromo-1-pentene.
Caption: Proposed Grignard synthesis of 2-Methylhepta-1,5-diene.
Experimental Protocol:
Materials:
-
Isopropenyl bromide
-
Magnesium turnings
-
5-Bromo-1-pentene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard flame-dried glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a small amount of anhydrous THF to cover the magnesium. A solution of isopropenyl bromide (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction is initiated, often indicated by a color change and gentle refluxing. The mixture is stirred until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 5-bromo-1-pentene (1.1 equivalents) in anhydrous THF is added dropwise to the Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure complete reaction.
-
Work-up and Purification: The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 2-Methylhepta-1,5-diene.
Causality of Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly basic and will react with any protic solvents, including water.[5] The addition of a crystal of iodine helps to initiate the reaction by etching the passivating oxide layer on the magnesium surface. The final purification by fractional distillation is suitable for separating the volatile product from any higher-boiling impurities.
Synthesis via Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[6][7] A plausible Wittig synthesis of 2-Methylhepta-1,5-diene involves the reaction of 4-pentenal with isopropylidenetriphenylphosphorane.
Caption: Proposed Wittig synthesis of 2-Methylhepta-1,5-diene.
Experimental Protocol:
Materials:
-
Isopropyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Pentenal
-
Anhydrous tetrahydrofuran (THF)
-
Standard flame-dried glassware for anhydrous reactions
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange or reddish color.[8]
-
Wittig Reaction: To the freshly prepared ylide at 0 °C, add a solution of 4-pentenal (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure. The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel or by fractional distillation.
Causality of Experimental Choices: The use of a strong base like n-BuLi is necessary to deprotonate the phosphonium salt to form the reactive ylide.[7] The reaction is performed under an inert atmosphere to prevent the quenching of the highly basic ylide and n-BuLi. The choice of purification method depends on the scale of the reaction; column chromatography is effective for removing the non-volatile triphenylphosphine oxide on smaller scales, while distillation is more practical for larger quantities.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Methylhepta-1,5-diene. The following sections detail the expected spectral data based on its structure and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9][10]
¹H NMR (Proton NMR):
The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| =CH₂ (vinylic) | ~4.7 | s |
| -CH=CH- (internal alkene) | ~5.4 | m |
| -CH₂-CH= | ~2.0 | m |
| =C-CH₂- | ~2.0 | m |
| =C-CH₃ | ~1.7 | s |
| -CH=CH-CH₃ | ~1.6 | d |
Table 3: Predicted ¹H NMR Chemical Shifts for 2-Methylhepta-1,5-diene
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule.[11]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| =C(CH₃)₂ | ~145 |
| -CH=CH- | ~130, ~125 |
| =CH₂ | ~110 |
| -CH₂- | ~35, ~30 |
| =C-CH₃ | ~22 |
| -CH=CH-CH₃ | ~18 |
Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Methylhepta-1,5-diene
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1] For 2-Methylhepta-1,5-diene, the key absorptions will be due to the C-H and C=C bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| =C-H stretch (vinylic) | 3080 - 3010 |
| C-H stretch (aliphatic) | 2960 - 2850 |
| C=C stretch (alkene) | 1670 - 1640 |
| =C-H bend (out-of-plane) | 1000 - 650 |
Table 5: Key IR Absorptions for 2-Methylhepta-1,5-diene
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[12][13] The molecular ion peak (M⁺) for 2-Methylhepta-1,5-diene would be observed at an m/z of 110. The fragmentation pattern would likely involve the loss of alkyl and alkenyl fragments. Common fragments could include the loss of a methyl group (m/z 95), an ethyl group (m/z 81), or a propyl group (m/z 67), corresponding to cleavage at various points along the carbon chain.
Potential Applications in Drug Development
While there is no direct literature linking 2-Methylhepta-1,5-diene to drug development, its structural motifs, particularly the diene system, are found in a variety of biologically active natural products and synthetic compounds.[2][3][6][14][15] This section explores the potential of 2-Methylhepta-1,5-diene as a versatile building block in medicinal chemistry.
As a Scaffold for Novel Compound Libraries
The two double bonds in 2-Methylhepta-1,5-diene offer multiple points for functionalization, making it an attractive starting material for the synthesis of diverse compound libraries. Reactions such as epoxidation, dihydroxylation, and hydroboration-oxidation can be used to introduce a variety of functional groups, which can then be further elaborated.
Participation in Pericyclic Reactions
Although it is a non-conjugated diene, isomerization to a conjugated system could open up pathways involving pericyclic reactions like the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, which are common scaffolds in many pharmaceuticals. By reacting the isomerized diene with various dienophiles, a wide range of complex cyclic structures could be accessed.
Bioisosteric Replacement
In drug design, small hydrocarbon fragments are often used as bioisosteres for other functional groups to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The 2-methylhepta-1,5-diene framework could potentially serve as a lipophilic spacer or be incorporated into larger molecules to explore structure-activity relationships.
Safety and Handling
2-Methylhepta-1,5-diene is a flammable liquid and should be handled with appropriate safety precautions.[3] It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
2-Methylhepta-1,5-diene is a simple yet versatile non-conjugated diene with potential as a building block in organic synthesis. While its direct applications in drug development are yet to be explored, its structural features suggest that it could be a valuable starting material for the synthesis of novel and complex molecules. This technical guide has provided a comprehensive overview of its properties, plausible synthetic routes, and expected spectroscopic characteristics to facilitate its use in the research community. Further investigation into the reactivity and potential biological activity of derivatives of 2-Methylhepta-1,5-diene is warranted.
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